molecular formula C26H18F2N2O4S B2437706 6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde CAS No. 59742-20-0

6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde

Cat. No. B2437706
CAS RN: 59742-20-0
M. Wt: 492.5
InChI Key: NPVMFEDXJCIAQE-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde” is a chemical compound with the molecular formula C13H20O . It is also known by other names such as Myrac aldehyde 2, 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carbaldehyde, and 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)- .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H20O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,10,13H,3,5,7-9H2,1-2H3 . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.2973 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I searched.

Scientific Research Applications

Synthesis Methods

  • Prins-type Cyclization Reaction : A versatile method for synthesizing derivatives of this compound using Prins-type cyclization between aldehydes and cyclohex-3-ene-1,1-dimethanol has been developed. This method, catalyzed by hafnium triflate, allows for the creation of various cyclization products from functionalized benzaldehydes and heteroaromatic carbaldehydes (Nakamura, Niiyama, & Yamakawa, 2009).

  • Synthesis of Cyclohexene Derivatives : Cyclocondensation of cyclohexene-4-carbaldehyde has been utilized to yield various 4-(cyclohex-3-enyl)-substituted derivatives. These include 4H-chromenes, 4H-thiopyrans, and several hexahydroquinolines, showcasing the compound's versatility in creating diverse chemical structures (Dyachenko, 2005).

Chemical Properties

  • Chiral Compound Structure : The chiral nature of 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime (a related derivative) is noteworthy. This compound crystallizes with two molecules in the asymmetric unit, displaying significant conformational characteristics. Such structural insights can be vital for understanding the compound's chemical behavior and potential applications (Yuan, Zhang, & Ng, 2009).

  • Isomerization and Rearrangement Studies : Investigations into the isomerization and rearrangements in bicyclic systems involving cyclopropan-carbaldehyde-enamines reveal complex chemical dynamics. These studies provide insights into the structural transformations that such compounds can undergo, which can be essential for designing synthetic pathways and understanding reaction mechanisms (Rey, Begrich, Kirmse, & Dreiding, 1968).

Synthesis of Related Compounds

  • Enamine Chemistry : Cyclohexanone and its derivatives have been transformed into enaminones, leading to the synthesis of α,β-unsaturated aldehydes. Such methodologies demonstrate the potential for creating a wide range of chemically significant compounds starting from basic structures related to 6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde (Carlsson & Lawesson, 1982).

Applications in Organic Synthesis

  • Aldol Condensation and Related Reactions : The compound's reactivity in aldol condensation has been explored, leading to the formation of various derivatives. This highlights its role in facilitating complex organic reactions, which is crucial for synthesizing new organic compounds (Thomas & Guntz-Dubini, 1976).

properties

IUPAC Name

6-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h5,7,10,12,14H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZKQVMZNGHEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC1C=O)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90975152
Record name 6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde

CAS RN

59742-20-0
Record name 6-Methyl-4-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59742-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059742200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-4-(4-methylpent-3-en-1-yl)cyclohex-3-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90975152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.